molecular formula C4H3BrN2O2 B12902206 3-Bromo-2-nitro-1H-pyrrole

3-Bromo-2-nitro-1H-pyrrole

Cat. No.: B12902206
M. Wt: 190.98 g/mol
InChI Key: FWNCXWBNANRESP-UHFFFAOYSA-N
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Description

3-Bromo-2-nitro-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen. The presence of bromine and nitro groups at the 3 and 2 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitro-1H-pyrrole typically involves the bromination of 2-nitropyrrole. This can be achieved through the reaction of 2-nitropyrrole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-nitro-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-2-nitro-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitro-1H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-nitro-1H-pyrrole is unique due to the simultaneous presence of both bromine and nitro groups, which confer specific reactivity patterns and potential biological activities not observed in its analogs .

Properties

Molecular Formula

C4H3BrN2O2

Molecular Weight

190.98 g/mol

IUPAC Name

3-bromo-2-nitro-1H-pyrrole

InChI

InChI=1S/C4H3BrN2O2/c5-3-1-2-6-4(3)7(8)9/h1-2,6H

InChI Key

FWNCXWBNANRESP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1Br)[N+](=O)[O-]

Origin of Product

United States

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